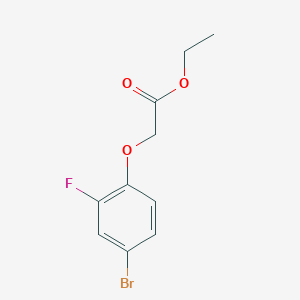

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-fluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITJRVRFUOHXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651709 | |

| Record name | Ethyl (4-bromo-2-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-83-2 | |

| Record name | Ethyl (4-bromo-2-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(4-bromo-2-fluorophenoxy) phenyl aldehyde

- React a 25% NaOH aqueous solution with bromo-fluorophenol (1.11 equivalent) to produce sodium 4-bromo-2-fluorophenol. Toluene is used to wash the resulting solution, which is then concentrated under reduced pressure to remove water from the product layer. The solid product is powdery and contains 2.4% water.

- Dissolve 10.0g of bromine fluorine phenol sodium in 20ml of NMP, and heat this solution to 120 ℃. Add 5.8g of fluorobenzaldehyde. Heat the mixture at 180 ℃ for 4 hours, then dilute with 100ml of 10% HCl, and extract with CH2Cl2. Wash the organic layer with 100ml of water and then concentrate under reduced pressure. This yields 10.4g of 4-(4-bromo-2-fluorophenoxy) phenyl aldehyde after underpressure distillation, b.p.145-152 ℃/0.6mmHg.

Synthesis of 4-(4-bromo-2-fluorophenoxy) benzophenone

Preparation of 4-(4-bromo-2-fluorophenoxies)-3',5'-benzophenone

- Under frozen water cooling, gradually add 1.0g of aluminum chloride to a mixture of 1.30g of 2-fluorine phenyl ether and 1.49g of 3,5-dichlorobenzoyl chloride in 4ml of tetracol phenixin over 20 minutes. After two hours, under frozen water cooling, add 1ml of a carbon tetrachloride solution containing 1.2g of bromine over 30 minutes. After 3.5 hours, pour the reaction mixture into water and extract with carbon tetrachloride. Combine the organic phases and wash with a rare hypo solution. Concentrate under reduced pressure to obtain 3.0g of the product. Recrystallize part of the tetracol phenixin to yield a product with a melting point of 126.5-128.5 ℃.

Oxidizing reaction of 4-(4-bromo-2-fluorophenoxies)-3',5'-two chloro benzophenones

- Add 1.6g of sulfuric acid to a slurry of 1.0g of 4-(4-bromo-2-fluorophenoxy)-3',5'-two chloro benzophenones and 6ml of acetate, and heat this mixture to 50 ℃. Over 0.5 hours, add hydrogen peroxide (70%, 0.20g). After heating for 7 hours continuously, stir the reaction mixture for 2.5 hours at normal temperatures. Distribute the reaction mixture between methylene dichloride and water, and concentrate the organic phase under reduced pressure to obtain 0.93g of faint yellow solid shape 4-(4-bromo-2-fluorophenoxy) phenyl-3',5'-the dichlorobenzoic acid ester. Surperficial gas chromatographic analysis shows its purity is 96%. Alkaline hydrolysis (25% KOH aqueous solution, ethanol, 70 ℃, 3 hours) yields 4-(4-bromo-2-fluorophenoxy) phenol and 3,5-dichlorobenzoic acid, confirming the structure of the products.

Preparation of phenylformic acid 4-(4-bromo-2-fluorophenoxy) phenylester using peracetic acid generated directly from hydrogen peroxide and ethyl ester

Take half of the solution containing 4-(4-bromo-2-fluorophenoxy) benzophenone from embodiment 5 and evaporate most of the CH2Cl2. Then, add 186ml of vitriol oil to a crude product of 4-(4-bromo-2-fluorophenoxy) benzophenone (370g) in 1086ml of glacial acetic acid. Heat the reaction mixture to 50 ℃ and add 58g of 70% aqueous hydrogen peroxide solution over 2.5 hours. After 7 hours, add 1 premium on currency, then extract this mixture with 200ml of perchloro-ethane. Wash the organic phase successively with 500ml of 10% aqueous sodium carbonate and 500ml of 1% aqueous solution of sodium bisulfite. After desolvating, obtain 360.1g of phenylformic acid 4-(4-bromo-2-fluorophenoxy) phenylester (purity 90%, yield 88%). The pure product has a fusing point of 72-75 ℃, IR(KBr); 1745cm-1(S) 1600(m), 1505(S), 1390(S), 1205(S), 1100(S), 1080(S).

Ultimate analysis C19H12BrFO3:

Calculated value C, 58.91; H, 3.13

Real inspection value C, 58.85; H, 3.20.

Preparation of 4-(4-bromo-2-fluorophenoxy) phenol from 4-(4-bromo-2-fluorophenoxy) phenyl methyl ketone and peracetic acid

- Add 1.4g of 70% hydrogen peroxide to a solution of 6.3g of 4-(4-bromo-2-fluorophenoxy) phenyl methyl ketone and 20g of acetate in 1.1g of vitriol oil over 20 minutes. After 24 hours, pour the reaction mixture into 150ml of frozen water and collect the solid that forms at room temperature by suction filtration to place for 1 day. After drying in air, obtain 5.4g of crude 4-(4-bromo-2-fluorophenoxy) phenol with a purity of 86% (yield 82%).

Synthesis of Ethyl 2-(2-bromo-5-fluorophenyl)acetate

- Esterification of 2-(2-bromo-5-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

- The production involves efficient and scalable methods like continuous flow reactors for better control over reaction conditions and higher yields. The use of alternative catalysts and solvents can further optimize the production process.

Synthesis of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid

\$$A \xrightarrow{1.\text{N-iodosuccinimide}, H2SO4, heat} B \xrightarrow{2. \text{MeOH}, H2SO4, heat} C \xrightarrow{3. \text{ZnCN, Pd(PPh}3)4, DMF, N2, heat} D \xrightarrow{4. \text{LiOH, THF, H}2O} E\$$

The synthesis comprises the following steps:

- Mix compound A and concentrated sulfuric acid, cool, add N-iodosuccinimide, heat, stir, and react to obtain compound B.

- Uniformly mix compound B and methanol, dropwise add concentrated sulfuric acid, heat, and react at a constant temperature to obtain compound C.

- Put compound C, zinc cyanide, palladium tetratriphenylphosphine, and dimethylformamide into a reactor, uniformly mix, use nitrogen for protection, heat, and react to obtain compound D.

- Uniformly mix compound D and tetrahydrofuran, dropwise add a lithium hydroxide aqueous solution with a mass fraction of 4.3%, and stir for reaction to obtain compound E, namely 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

In step (1), the mass ratio of compound A to N-iodosuccinimide is 1:0.8-1.2, and the solid-liquid g/mL ratio of compound A to concentrated sulfuric acid is 1:16.

Synthesis of ethyl (4-bromo-2-fluorophenyl)acetate from (4-bromo-2-fluorophenyl)acetonitrile

Add hydrochloric acid (10 mL) to an ethanol solution (20 mL) of (4-bromo-2-fluorophenyl)acetonitrile (2.11 g, 9.86 mmol), and heat under reflux for 15 hours. Cool with ice, and gradually add aqueous saturated sodium hydrogencarbonate solution to the reaction liquid for neutralization. After extraction with ethyl acetate, wash the obtained organic layer with saturated saline and dry with anhydrous sodium sulfate. Concentrate the obtained filtrate under reduced pressure, then purify the residue by silica gel column chromatography (hexane:ethyl acetate = 10:0 to 9:1) to obtain the desired compound (1.81 g, 70% yield).

¹H-NMR (400 MHz, DMSO-d6, δ ppm): 1.26 (3H, t, J=7.2 Hz), 3.62 (2H, s), 4.17 (2H, q, J=7.2 Hz), 7.12-7.18 (1H, m), 7.23-7.28 (2H, m).

Synthesis of ethyl ester from phenyl acetic acid ethyl ester

- To a stirred solution of phenyl acetic acid ethyl ester 1a (1 g, 6.09 mmol) in THF (10 mL), add LiHMDS (9.1 ml, 1 M sol. in THF, 7.31 mmol) at -78 °C, and stir the reaction mixture at this temperature for 30 min. Add ethyl-1-imidazole carboxylate 2 (1.2 g, 9.146 mmol) in dry THF (3 ml) dropwise to the reaction mixture at -78 °C and stir at rt for 3 h. Quench the reaction mixture with saturated ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layer with water and saturated brine solution, and dry over Na2SO4. Evaporate the solvent under reduced pressure and chromatograph the crude product on a silica gel column. Elution with 4% ethyl acetate/pet ether gives the pure compound 3a (1.1 g, 81% yield) as a colorless liquid.

Hydrolysis of ethyl ester of (4-bromo-2-fluorophenyl)acetic acid to obtain (4-bromo-2-fluorophenyl)acetic acid

- Add 0.09 g of lithium hydroxide monohydrate to 0.37 g (1.4 mmol) of ethyl ester of (4-bromo-2-fluorophenyl)acetic acid in solution in 8 ml of a solvent mixture THF/methanol/water (1/1/1), and stir the reaction mixture for 3 h at room temperature. Acidify the reaction mixture with 1N HCl solution, then extract with dichloromethane (20 ml). Combine the organic phases, dry over Na2SO4, filter, and concentrate under reduced pressure to obtain 0.3 g of product in the form of gum, which is used without purification in the next stage (91% yield).

Bromination of ethyl 2-(4-bromo-2-fluorophenyl)acetate

To a stirring solution of ethyl 2-(4-bromo-2-fluorophenyl)acetate (3.92 g, 15.0 mmol) in carbon tetrachloride (50 mL), slowly add N-bromosuccinimide (2.67 g, 15.0 mmol) and then azobisisobutyronitrile (0.37 g, 2.3 mmol). Stir the reaction mixture for 9 h at 90 °C and then cool to room temperature. Purify the residue by flash chromatography (0-100% ethyl acetate/hexanes) to provide the title product (4.9 g, 96% yield).

Synthesis of ethyl 2-(4-bromo-2- fluorophenyl)-2-(4-ethyl-3-oxo-l-oxa-4,9-diazaspiro[5.5]undecan-9-yl)acetate

To a solution of tert-butyl 4-ethyl-3-oxo-l-oxa-4,9-diazaspiro[5.5]undecane-9- carboxylate (1 g, 3.35 mmol) in dichloromethane (10 mL), add TFA (0.775 mL, 10.05 mmol). Stir the reaction mixture at room temperature overnight, at which point the deprotection has proceeded to completion. Concentrate the reaction mixture in vacuo, add dichloromethane, and concentrate the solution in vacuo again. Dissolve the residue with N,N-dimethylformamide (12 mL). To this solution, add potassium carbonate (0.463 g, 3.35 mmol) and ethyl 2-bromo-2-(4- bromophenyl)acetate (1.079 g, 3.35 mmol). Stir the reaction mixture at 40 °C overnight, at which point the reaction has proceeded to completion. Pour the reaction mixture into water (120 mL) and extract with ethyl acetate (80 mL x 3). Dry and concentrate the combined organic layers in vacuo. Obtain crude ethyl 2-(4-bromo-2- fluorophenyl)-2-(4-ethyl-3-oxo-l-oxa-4,9-diazaspiro[5.5]undecan-9-yl)acetate (590 mg) and use directly in the next step.

To a solution of the crude ethyl 2-(4-bromo-2-fluorophenyl)-2-(4-ethyl-3-oxo-l- oxa-4,9-diazaspiro[5.5]undecan-9-yl)acetate (590 mg), 7-(4,4,5,5-tetramethyl-l,3,2- dioxaborolan-2-yl)quinoline (329 mg, 1.29 mmol) and 2M aq K2CO3 (1.4 mL, 2.8 mmol) in 1,4-dioxane (2.5 mL), add PdCl2(dppf)-CH2Cl2 adduct (53 mg, 0.065 mmol). Purge the reaction mixture with nitrogen, seal, and irradiate in the microwave at 110 °C for 25 min, at which point the reaction has proceeded to completion. Dilute the reaction mixture with ethyl acetate (25 mL) and wash with 5 mL of 1M aq HCl. Wash the organic phase with brine (5 mL), dry over anhydrous sodium sulfate, filter through a pad of celite, and concentrate in vacuo. Purify the crude product with reverse-phase HPLC (25-55% acetonitrile + 0.1 %TFA:water + 0.1 % TFA). Collect and evaporate the appropriate fractions to yield the title compound as a trifluoroacetate salt (31 mg, 2% over the two steps).

MS(ES)+ m/e 506 [M+H]+; ¹H NMR (400 MHz, CD2Cl2) δ ppm 1.14 (t, J=7.20 Hz, 3 H) 1.28 (t, J=7.07 Hz, 3 H) 2.14 (s, 1 H) 2.11 (s, 1 H) 2.28 - 2.38 (m, 2 H) 3.05 (t, J=l 1.75 Hz, 1 H) 3.22 (t, J=13.26 Hz, 1 H) 3.30 (s, 2 H) 3.44 (d, J=7.07 Hz, 2 H) 3.62 (d, J=10.11 Hz, 1 H) 3.76 (d, J=13.89 Hz, 1 H) 4.06 (s, 2 H) 4.29 - 4.41 (m, 2 H) 5.43 (s, 1 H) 7.71 - 7.82 (m, 3 H) 7.89 - 7.96 (m, 1 H) 8.13 (d, J=8.59 Hz, 1 H) 8.26 (d, J=8.59 Hz, 1 H) 8.79 - 8.84 (m, 2 H) 9.27 - 9.32 (m, 1 H).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromo substituent can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenoxyacetates.

Oxidation: Formation of phenoxyacetic acids.

Reduction: Formation of reduced phenoxyacetates.

Hydrolysis: Formation of phenoxyacetic acid.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate has the molecular formula . The presence of bromine and fluorine atoms enhances its reactivity and lipophilicity, making it a valuable intermediate in synthetic chemistry.

Synthetic Organic Chemistry

This compound serves as a key intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the creation of pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Bromine atom replaced by nucleophiles | Substituted phenoxyacetic acid derivatives |

| Reduction | Nitro group reduced to amino group | Ethyl 2-(4-amino-2-fluorophenoxy)acetate |

| Hydrolysis | Ester group hydrolyzed to carboxylic acid | 2-(4-bromo-2-fluorophenoxy)acetic acid |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for developing new pharmaceutical agents. The compound's structural features enhance biological activity and specificity, leading to more effective treatments.

Case Study: Development of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. In vitro studies showed significant inhibition of cancer cell proliferation, suggesting its potential as a lead compound for further drug development.

Material Science

This compound is also applied in material science for producing specialty polymers and coatings. Its unique properties contribute to improved durability and resistance to environmental factors.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Specialty Polymers | Used as an additive to enhance mechanical properties |

| Coatings | Provides resistance to chemicals and UV radiation |

Fluorine Chemistry

The incorporation of fluorine enhances the lipophilicity of the compound, making it valuable in designing imaging agents for diagnostic applications in medical research.

Case Study: Imaging Agents Development

Studies have shown that compounds containing fluorine can improve the imaging capabilities of certain diagnostic agents. This compound has been explored for its potential use in developing novel PET (Positron Emission Tomography) tracers.

Biochemical Research

This compound is used in biochemical research to study enzyme interactions and metabolic pathways. This research contributes to a deeper understanding of biological processes and therapeutic targets.

Case Study: Enzyme Interaction Studies

Research involving this compound has provided insights into enzyme mechanisms, particularly those involved in drug metabolism. Such studies are crucial for understanding how drugs are processed in the body and can inform the design of more effective pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-2-fluorophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogenation Patterns

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate (CAS 1296223-82-9)

- Molecular Formula : C₁₀H₁₀BrF₂O₂

- Key Difference : Fluorine at the meta position (3-F) instead of ortho (2-F).

- This positional change may influence reactivity in cross-coupling reactions .

Ethyl 2-(2,4-difluorophenyl)acetate

- Molecular Formula : C₁₀H₁₀F₂O₂

- Key Difference : Two fluorine atoms (2,4-difluoro) instead of bromo-fluoro substitution.

- Impact: The absence of bromine reduces molecular weight (MW = 200.18) and alters lipophilicity.

Functional Group Variations

Methyl 2-bromo-2-(4-fluorophenyl)acetate (CAS 71783-54-5)

- Molecular Formula : C₉H₈BrFO₂

- Key Difference : Methyl ester group instead of ethyl.

- Impact : The smaller methyl group may lower boiling point and solubility in polar solvents compared to the ethyl analog. Methyl esters are generally less hydrolytically stable than ethyl esters, affecting storage conditions .

Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate (CAS 1779120-30-7)

- Molecular Formula : C₁₀H₉BrF₂N₂O₂

- Key Difference: Addition of a hydrazono group (-NH-N=).

- However, this increases complexity in synthesis and purification compared to the target compound .

Substituent Electronic Effects

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)

- Molecular Formula : C₁₂H₁₅FO₄

- Key Difference : Methoxy groups at 2,6-positions and fluorine at para.

- Impact : Methoxy groups are electron-donating, counteracting the electron-withdrawing effects of fluorine. This enhances solubility in organic solvents but reduces electrophilicity at the aromatic ring compared to the bromo-fluoro target compound .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Ethyl 2-(4-bromo-2-fluorophenoxy)acetate | 1716-83-2 | C₁₀H₁₀BrFO₃ | 277.09 | Bromo (para), fluoro (ortho) |

| Ethyl 2-(4-bromo-3-fluorophenoxy)acetate | 1296223-82-9 | C₁₀H₁₀BrF₂O₂ | 293.09 | Bromo (para), fluoro (meta) |

| Ethyl 2-(2,4-difluorophenyl)acetate | N/A | C₁₀H₁₀F₂O₂ | 200.18 | Difluoro (2,4) |

| Methyl 2-bromo-2-(4-fluorophenyl)acetate | 71783-54-5 | C₉H₈BrFO₂ | 247.06 | Methyl ester, bromo-fluoro substitution |

| Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate | 1193392-97-0 | C₁₂H₁₅FO₄ | 254.24 | Dimethoxy, fluoro substitution |

Biological Activity

Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of approximately 261.09 g/mol. The presence of bromine and fluorine substituents on the aromatic ring enhances its chemical reactivity and biological activity, making it a valuable compound in various research applications.

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity . Studies have shown that compounds with similar structural features often demonstrate effectiveness against various bacterial strains. The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Initial studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation. The presence of halogen atoms is known to enhance the cytotoxicity of similar compounds, potentially making this compound a candidate for further development as an anticancer agent.

Comparative Studies

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 2-(4-bromo-2-fluorophenyl)acetate | Antimicrobial, Anticancer | |

| Ethyl 2-(4-bromo-2-nitrophenoxy)acetate | Antimicrobial | |

| Ethyl (4-bromo-2-fluorobenzoyl)acetate | Anticancer |

This table illustrates how this compound stands out due to its dual halogen substitution, which may enhance its binding affinity and biological efficacy compared to other compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of similar halogenated compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of halogen substituents in enhancing the potency of anticancer agents by improving their interaction with target proteins such as kinases and phosphatases . Another investigation focused on the antimicrobial properties of brominated phenolic compounds, showing significant activity against resistant bacterial strains, which could be relevant for this compound as well .

Q & A

(Basic) What are the optimal synthetic routes and reaction conditions for preparing Ethyl 2-(4-bromo-2-fluorophenoxy)acetate with high purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 4-bromo-2-fluorophenol and ethyl bromoacetate. Key steps include:

- Base Selection: Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to deprotonate the phenol and facilitate ester formation .

- Temperature Control: Maintain 60–80°C for 12–24 hours to ensure completion while minimizing side reactions .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity >95% is achievable, as confirmed by HPLC .

- Yield Optimization: Monitor reaction progress via TLC (Rf ≈ 0.5 in 3:7 ethyl acetate/hexane) .

(Basic) What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR:

- GC-MS: Molecular ion peak at m/z 276 (M⁺) with fragments at m/z 199 (loss of -OCH₂CO₂Et) and m/z 93 (C₆H₅F) .

- FTIR: Ester C=O stretch at ~1740 cm⁻¹ and C-O-C asymmetric vibration at 1240 cm⁻¹ .

(Advanced) How can researchers resolve contradictions between NMR spectral data and X-ray crystallographic results for this compound?

Methodological Answer:

Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or polymorphism:

- Variable-Temperature NMR: Probe conformational flexibility by acquiring spectra at 25°C to -40°C. Slow exchange regimes reveal hidden splitting .

- SHELX Refinement: Use SHELXL to refine X-ray structures, ensuring anisotropic displacement parameters for Br and F atoms. Compare torsion angles with NMR-derived models .

- Polymorphism Screening: Recrystallize from multiple solvents (e.g., ethanol vs. DCM/hexane) to identify different crystalline forms .

(Advanced) What strategies are effective in achieving high-purity single crystals of this compound suitable for X-ray diffraction studies?

Methodological Answer:

- Solvent Optimization: Use slow evaporation from a 1:3 dichloromethane/hexane mixture to induce controlled nucleation .

- Temperature Gradients: Cool saturated solutions from 40°C to 4°C at 0.5°C/hour to grow large crystals .

- SHELXT Integration: Determine space groups (e.g., P2₁/c) and initial structures using SHELXT. Refine with SHELXL, prioritizing Br/F anisotropic parameters .

(Advanced) What computational methods are recommended for studying the reaction mechanisms involving this compound as a synthetic intermediate?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to model nucleophilic substitution pathways. Compare activation energies for bromine vs. fluorine substituent effects .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMF vs. acetone) to predict reaction rates .

- Transition State Analysis: Identify intermediates using QM/MM hybrid methods and validate with experimental kinetic data (e.g., Arrhenius plots) .

(Basic) What are the critical considerations for handling and storing this compound to maintain stability during long-term research projects?

Methodological Answer:

- Storage Conditions: Store at -20°C in amber glass vials under argon to prevent photodegradation and hydrolysis .

- Moisture Control: Use molecular sieves (3Å) in storage containers to absorb residual water .

- Stability Monitoring: Perform monthly HPLC analysis (C18 column, 70:30 methanol/water) to detect degradation products (e.g., free phenol or acetic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.